![molecular formula C16H18N2OS B2745164 (Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868674-48-0](/img/structure/B2745164.png)
(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
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Description
(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as MPT0B392, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anticancer activity and has been investigated for its mechanism of action and potential use in cancer treatment.
Scientific Research Applications
Anticancer Properties
- Thiazolides and Apoptosis in Tumor Cells : Thiazolides, a novel class of anti-infectious agents, show potential in inducing apoptosis in colon carcinoma cell lines. This suggests a different molecular target in intestinal pathogens and colon cancer cells. The interaction with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1) in colorectal tumor cells is crucial for thiazolide-induced apoptosis, indicating a significant role in cancer therapy research (Brockmann et al., 2014).
Supramolecular Chemistry
- Gelation Behavior of Thiazolide Derivatives : Investigations into N-(thiazol-2-yl)benzamide derivatives have revealed their gelation behavior towards ethanol/water and methanol/water mixtures. This study elucidates the role of methyl functionality and non-covalent interactions in gelation, which has implications for the development of new materials in fields like drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Antimicrobial Activity
- Antimicrobial Effects of Thiazolides : Research into the effects of thiazolides on Giardia lamblia, a protozoan parasite, shows that these compounds exhibit a broad spectrum of activity against various pathogens. Modifications to the thiazolide structure, such as the replacement of the nitro group with a bromide, have been explored for their impact on antiparasitic activity, providing a basis for developing new antimicrobial agents (Müller et al., 2006).
Synthesis and Characterization
- Microwave-Assisted Synthesis : The microwave-promoted synthesis of thiazol-2-ylidene substituted benzamides offers a cleaner, more efficient, and faster method for creating these compounds. This technique has significant implications for accelerating the synthesis of similar compounds in research applications (Saeed, 2009).
properties
IUPAC Name |
2,2-dimethyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-6-10-18-13-11(2)8-7-9-12(13)20-15(18)17-14(19)16(3,4)5/h1,7-9H,10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSXDLOZDCLFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C(C)(C)C)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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